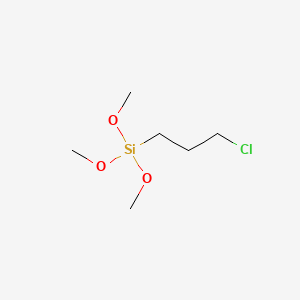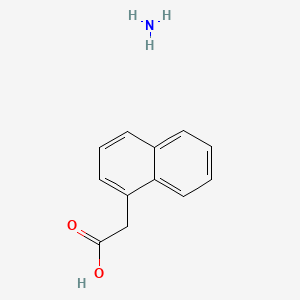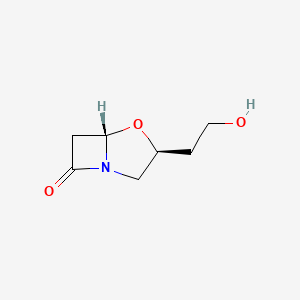
Hydroxyethylclavam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethylclavam is a member of penams.
Scientific Research Applications
Biological Properties and Mode of Action
- Hydroxyethylclavam exhibits bacteriostatic and fungistatic properties. Its mechanism of action includes non-competitive inhibition of homoserine-O-succinyltransferase in Escherichia coli, blocking methionine biosynthesis. In eukaryotes like Saccharomyces cerevisiae, it inhibits RNA formation in living cells, highlighting a different mode of action from its effect on E. coli. This dual mechanism of action demonstrates its potential in antimicrobial research (Röhl, Rabenhorst, & Zähner, 1987).
Additional Research Applications
- Research on hydroxyethyl starch, a compound related to hydroxyethylclavam, shows its use in fluid resuscitation in intensive care units and its impact on renal function in severe sepsis. This research contributes to a broader understanding of hydroxyethyl compounds in medical applications, although it is distinct from hydroxyethylclavam's primary antimicrobial focus (Perner et al., 2012); (Schortgen et al., 2001).
Additional Insights
- While not directly related to hydroxyethylclavam, other hydroxy compounds like hydroxyurea have diverse applications in medical research, particularly in cancer and sickle cell anemia treatment. Understanding these compounds enriches the context of hydroxyethylclavam's potential uses (Donehower, 1992); (Singh & Xu, 2016).
properties
CAS RN |
79416-52-7 |
|---|---|
Product Name |
Hydroxyethylclavam |
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3S,5S)-3-(2-hydroxyethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO3/c9-2-1-5-4-8-6(10)3-7(8)11-5/h5,7,9H,1-4H2/t5-,7-/m0/s1 |
InChI Key |
UEGDICIJUUEIOL-FSPLSTOPSA-N |
Isomeric SMILES |
C1[C@H]2N(C1=O)C[C@@H](O2)CCO |
SMILES |
C1C2N(C1=O)CC(O2)CCO |
Canonical SMILES |
C1C2N(C1=O)CC(O2)CCO |
synonyms |
hydroxyethylclavam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



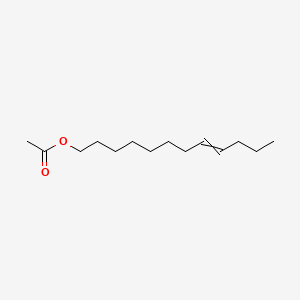
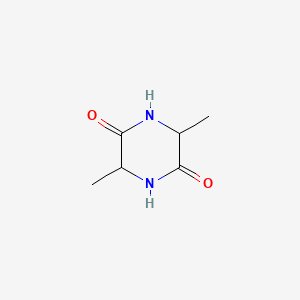
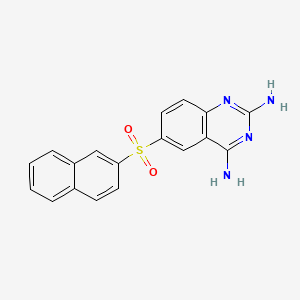
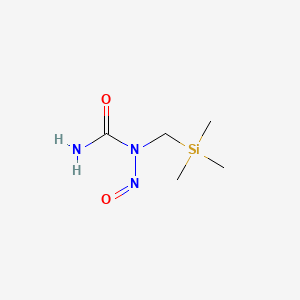
![2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-](/img/structure/B1208404.png)

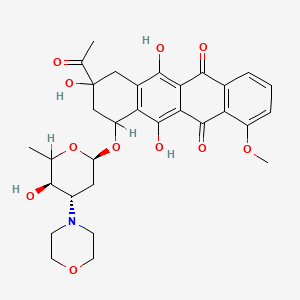
![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)

